sodium 7H-purin-6-olate

Beschreibung

Overview of Purine (B94841) Metabolism and Hypoxanthine's Central Role

Purine metabolism encompasses the synthesis of purine nucleotides through two primary pathways: de novo synthesis and salvage pathways. The de novo pathway builds purines from simpler molecules, while the salvage pathway recycles purine bases from the degradation of nucleic acids. Hypoxanthine (B114508) is a key intermediate in both the salvage pathway and the catabolism of purines. mdpi.commdpi.com

In the salvage pathway, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) catalyzes the reaction of hypoxanthine with phosphoribosyl pyrophosphate (PRPP) to form inosine (B1671953) monophosphate (IMP). mdpi.com IMP is a critical precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the building blocks of nucleic acids. mdpi.compnas.org This recycling mechanism is highly energy-efficient compared to the de novo pathway. mdpi.com

Conversely, in purine catabolism, hypoxanthine is formed from the deamination of adenine (B156593) or through the breakdown of AMP and IMP. mdpi.commdpi.com The enzyme purine nucleoside phosphorylase converts inosine to hypoxanthine. mdpi.comhapres.com Subsequently, xanthine (B1682287) oxidase, a molybdenum-containing enzyme, catalyzes the oxidation of hypoxanthine to xanthine, and then further to uric acid, the final product of purine degradation in humans. mdpi.comontosight.aimdpi.com This process is vital for the breakdown and recycling of nucleic acids in the body. ontosight.ai The oxidation of hypoxanthine by xanthine oxidase also generates reactive oxygen species (ROS), such as hydrogen peroxide. mdpi.comnih.gov

Historical Context of Hypoxanthine Research

The study of purine metabolism and its intermediates like hypoxanthine has a rich history intertwined with the understanding of metabolic diseases. A significant milestone was the discovery of the complete deficiency of the HGPRT enzyme as the cause of Lesch-Nyhan disease in 1967. taylorandfrancis.com This genetic disorder, characterized by an overproduction of uric acid and severe neurological dysfunction, highlighted the critical role of the purine salvage pathway and, by extension, hypoxanthine. taylorandfrancis.com Around the same time, a partial deficiency of HPRT was linked to gout, further cementing the importance of this metabolic route. taylorandfrancis.comnih.gov

Early research also focused on the enzymes involved in hypoxanthine metabolism. The enzyme xanthine oxidase, which converts hypoxanthine to xanthine and then to uric acid, has been a subject of intense study for decades. mdpi.comnih.gov These foundational studies paved the way for understanding the biochemical basis of various diseases and for the development of therapeutic strategies targeting purine metabolism.

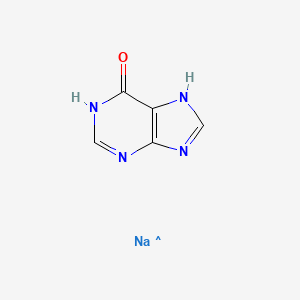

Structure

2D Structure

Eigenschaften

CAS-Nummer |

45738-97-4 |

|---|---|

Molekularformel |

C5H3N4NaO |

Molekulargewicht |

158.09 g/mol |

IUPAC-Name |

sodium 7H-purin-6-olate |

InChI |

InChI=1S/C5H4N4O.Na/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);/q;+1/p-1 |

InChI-Schlüssel |

KSQGJUORFCVRTI-UHFFFAOYSA-M |

Kanonische SMILES |

C1=NC2=C(C(=O)N1)[N-]C=N2.[Na+] |

Andere CAS-Nummern |

45738-97-4 |

Piktogramme |

Corrosive |

Herkunft des Produkts |

United States |

Chemical and Physical Properties

Sodium hypoxanthine (B114508) is the monosodium salt of hypoxanthine. cymitquimica.com It is commercially available as a white to off-white crystalline powder. rpicorp.com The compound is soluble in water, a property that makes it suitable for various biological and biochemical applications. ontosight.airpicorp.com While relatively stable under normal conditions, it can decompose at high temperatures or extreme pH levels. ontosight.ai

Table 1: of Sodium Hypoxanthine

| Property | Value | Source |

|---|---|---|

| PubChem CID | 57350056 | |

| Molecular Formula | C₅H₃N₄NaO | cymitquimica.comrpicorp.com |

| Molecular Weight | 158.09 g/mol | cymitquimica.comsigmaaldrich.com |

| Appearance | White to Off-White Crystalline Powder | rpicorp.com |

| Solubility | Soluble in water | ontosight.airpicorp.com |

| pH (0.5% Solution) | 9.0 - 10.5 | rpicorp.com |

Synthesis and Manufacturing

The production of sodium hypoxanthine (B114508) is typically achieved through chemical synthesis. rpicorp.com One reported method for synthesizing hypoxanthine involves the conversion of 4,5-diamino-6-hydroxypyrimidine-2-sulfinic acid in formic acid. tandfonline.com This reaction involves the removal of the sulfinic acid group and the simultaneous formation of the imidazole (B134444) ring to yield hypoxanthine. tandfonline.com Another approach describes a multi-step synthesis starting from aminocyanacetamide and triethyl orthoformate to create an imidoester derivative, which is then reacted with other compounds to form the purine (B94841) ring structure. google.com

Microbiological methods for producing hypoxanthine derivatives have also been explored. These processes utilize auxotrophic strains of microorganisms, such as Bacillus cereus or Saccharomyces cerevisiae, that require adenine (B156593) for growth. google.com Under specific culture conditions, these microorganisms can be induced to produce and accumulate significant amounts of hypoxanthine and its derivatives. google.com

Cellular and Molecular Mechanisms of Hypoxanthine Action

Enzyme Interactions and Inhibition

Once inside the cell, hypoxanthine (B114508) participates in various enzymatic reactions, the most prominent being its oxidation by xanthine (B1682287) oxidase.

Xanthine oxidase (XO) is a key enzyme in purine (B94841) catabolism that catalyzes the sequential oxidation of hypoxanthine to xanthine and then to uric acid. wikipedia.org The enzyme exhibits broad substrate specificity, acting on various purines and aldehydes. sigmaaldrich.com The catalytic process involves the hydroxylation of a sp2-hybridized carbon atom. Structural studies have revealed that hypoxanthine can bind to the active site of xanthine oxidase in two different orientations. nih.gov One orientation positions the C-2 carbon for hydroxylation to form xanthine, which is the predominant reaction. nih.gov The other orientation would lead to hydroxylation at the C-8 position to produce 6,8-dihydroxypurine, a reaction that occurs to a much lesser extent. nih.gov The enzyme's preference for C-2 hydroxylation is largely attributed to the intrinsic reactivity differences between the two carbon sites. Specific amino acid residues within the active site, such as Glu803 and Arg880, are crucial for orienting the substrate and facilitating the catalytic reaction. sciencepublishinggroup.com Mutation of these residues can significantly alter the enzyme's substrate specificity. For instance, mutating Glu803 to valine in human xanthine oxidase nearly eliminates its activity towards hypoxanthine. oup.comnih.gov Conversely, mutating Arg881 to methionine results in an enzyme that retains some activity towards hypoxanthine but loses its ability to act on xanthine. nih.gov

Effects on Xanthine Oxidoreductase (XOR) Inhibitors (e.g., Allopurinol, Febuxostat)

Xanthine oxidoreductase (XOR) is the enzyme responsible for the sequential oxidation of hypoxanthine to xanthine and then to uric acid. frontiersin.orgnih.gov Inhibitors of this enzyme, such as Allopurinol and Febuxostat, are clinically used to reduce uric acid production. droracle.aimdpi.com Their mechanism of action is intrinsically linked to hypoxanthine metabolism.

Allopurinol, a purine-analog inhibitor, and its primary metabolite, oxypurinol (B62819), block the active site of XOR, thereby preventing the catabolism of hypoxanthine. droracle.aimdpi.com This leads to an accumulation of hypoxanthine and xanthine. nih.gov By blocking this pathway, more hypoxanthine becomes available for the purine salvage pathway, which can enhance the synthesis of adenosine (B11128) triphosphate (ATP). frontiersin.orgmdpi.com Studies have shown that the intracellular accumulation of hypoxanthine metabolites is inhibited by allopurinol. frontiersin.org

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase. jst.go.jp It forms strong complexes with both the oxidized (Mo (VI)) and reduced (Mo (IV)) forms of the enzyme's molybdenum center, effectively blocking the enzyme's activity. jst.go.jp This inhibition also leads to a buildup of hypoxanthine, which can then be rerouted to the salvage pathway. mdpi.com Both types of inhibitors ultimately reduce the production of reactive oxygen species (ROS) that are generated during the oxidation of hypoxanthine. frontiersin.orgjst.go.jp

The following table summarizes the inhibitory effects of different XOR inhibitors on ROS production from the hypoxanthine-xanthine oxidase system.

| Inhibitor | IC₅₀ for ROS Inhibition | Mechanism of Action |

| Allopurinol | 0.258 µM jst.go.jp | Purine-analog inhibitor; metabolized to oxypurinol which also inhibits XOR. droracle.aimdpi.com |

| Oxypurinol | 1.80 µM jst.go.jp | Active metabolite of allopurinol; inhibits the reduced form of XOR. droracle.aijst.go.jp |

| Febuxostat | 1.33 nM jst.go.jp | Non-purine analog; forms stable complexes with both oxidized and reduced forms of XOR. jst.go.jp |

| Topiroxostat | 0.495 nM jst.go.jp | Non-purine analog inhibitor. jst.go.jp |

Interaction with Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase)

Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) is a critical enzyme in the purine salvage pathway. virginia.edu It catalyzes the conversion of hypoxanthine and guanine (B1146940) to their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. virginia.edu This process allows the cell to recycle purine bases from degraded DNA and RNA back into the nucleotide pool. virginia.edu

A deficiency in HGPRTase activity, as seen in Lesch-Nyhan disease, leads to a significant build-up of its substrates, particularly hypoxanthine. virginia.edunih.gov Since the salvage pathway is impaired, this excess hypoxanthine is shunted into the catabolic pathway, where it is converted by xanthine oxidase to uric acid, resulting in hyperuricemia. nih.gov The accumulation of hypoxanthine itself is believed to contribute to the severe neurological symptoms associated with the disease. nih.govmdpi.com

Influence on Oxidative Stress and Reactive Oxygen Species (ROS) Production

Hypoxanthine is a key player in the generation of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov The primary mechanism for this involves its catabolism by xanthine oxidase. researchgate.netmdpi.com

The enzymatic conversion of hypoxanthine to xanthine, and subsequently to uric acid, utilizes molecular oxygen as an electron acceptor, leading to the production of potent ROS, including superoxide (B77818) anion (O₂•⁻) and hydrogen peroxide (H₂O₂). jst.go.jpnih.govmdpi.comnih.gov This process is a major source of cellular ROS and can lead to significant oxidative damage. mdpi.com Tissues with high metabolic activity and oxygen consumption, such as the brain, are particularly vulnerable to oxidative damage originating from hypoxanthine metabolism. mdpi.comnih.gov Studies have demonstrated that elevated levels of hypoxanthine induce oxidative stress in the rat striatum, leading to lipid peroxidation and a reduction in antioxidant capacity. nih.gov This hypoxanthine-induced oxidative stress is implicated in the neuronal dysfunction observed in conditions like Lesch-Nyhan disease and in the endothelial damage associated with vascular diseases. nih.govresearchgate.netnih.gov

Hypoxanthine-Xanthine Oxidase System and ROS Generation

The hypoxanthine-xanthine oxidase (HX-XO) system is a well-established enzymatic source of ROS. nih.govoup.com This system catalyzes the two-step oxidation of purines, with each step capable of generating ROS. mdpi.com

Hypoxanthine → Xanthine : Xanthine oxidase catalyzes the oxidation of hypoxanthine, producing xanthine and a superoxide radical (O₂•⁻). nih.govmdpi.com

Xanthine → Uric Acid : The same enzyme then oxidizes xanthine to uric acid, generating another molecule of ROS, typically hydrogen peroxide (H₂O₂). mdpi.com

The generation of these ROS by the HX-XO system has been shown to be cytotoxic. nih.govtandfonline.com For example, this system can induce hemolysis (the rupture of red blood cells) by promoting oxidative damage to the cell membrane. oup.com Studies on cultured cells have confirmed that hydrogen peroxide is the major species responsible for the cytotoxicity of the HX-XO system. nih.govtandfonline.com This ROS production is a key factor in the pathology of conditions like ischemia-reperfusion injury, where a sudden reintroduction of oxygen to hypoxic tissues leads to a burst of ROS generation from accumulated hypoxanthine. nih.gov

Mechanisms of Neuroenergetic Impairment and Cell Death

Elevated concentrations of hypoxanthine can lead to significant neuroenergetic impairment and ultimately trigger cell death pathways, particularly in the brain. researchgate.netnih.govcaymanchem.com These effects are thought to be a major contributor to the neurological deficits seen in disorders of purine metabolism like Lesch-Nyhan disease. nih.govmdpi.com

Intrastriatal administration of hypoxanthine in rats has been shown to disrupt cellular energy balance. researchgate.netnih.gov This includes altering the activity of key enzymes in energy metabolism, such as increasing succinate (B1194679) dehydrogenase (Complex II) activity while diminishing cytochrome c oxidase (Complex IV) activity. nih.govcaymanchem.com The consequence of this disruption is a depletion of ATP, the cell's primary energy currency. nih.govmdpi.comcaymanchem.com This energy deficit, coupled with the oxidative stress induced by hypoxanthine metabolism, creates a toxic intracellular environment that can push the neuron towards cell death. researchgate.net Studies have confirmed a direct link between hypoxanthine administration and an increase in apoptotic cell death in the striatum. nih.govresearchgate.netnih.gov

Mitochondrial Dysfunction and Apoptosis Induction

Mitochondria are central to both energy production and the regulation of apoptosis (programmed cell death), and they are a primary target of hypoxanthine-induced toxicity. researchgate.netnih.govmdpi.com The oxidative stress generated by the hypoxanthine-xanthine oxidase system directly contributes to mitochondrial damage. nih.gov

Research has shown that hypoxanthine induces mitochondrial dysfunction characterized by changes in mitochondrial membrane potential and the activity of electron transport chain complexes. researchgate.netnih.gov Specifically, hypoxanthine exposure can decrease cytochrome c oxidase activity, a critical component of the respiratory chain. nih.govcaymanchem.com This impairment not only cripples ATP production but also increases the leakage of electrons, further fueling ROS production in a vicious cycle. mdpi.com

Damaged mitochondria can initiate apoptosis by releasing pro-apoptotic factors like cytochrome c into the cytoplasm. medrxiv.org Hypoxanthine has been demonstrated to induce apoptosis in various cell types, including neuronal and endothelial cells. nih.govresearchgate.neta-z.lu This apoptotic process is mediated by the activation of caspases, a family of proteases that execute the cell death program. nih.gova-z.lu Studies show that antioxidants and caspase inhibitors can prevent hypoxanthine-induced apoptosis, confirming the critical roles of ROS and the caspase cascade in this pathway. nih.gova-z.lu Therefore, hypoxanthine-driven mitochondrial damage serves as a direct trigger for the activation of the apoptotic machinery, leading to programmed cell death. nih.gov

The following table summarizes the effects of intrastriatal hypoxanthine administration on neuroenergetic and cell death parameters in rats.

| Parameter | Effect of Hypoxanthine | Reference |

| Pyruvate Kinase Activity | No change | nih.gov |

| Succinate Dehydrogenase (Complex II) Activity | Increased | nih.gov |

| Cytochrome c Oxidase (Complex IV) Activity | Decreased | nih.govcaymanchem.com |

| ATP Levels | Decreased | caymanchem.com |

| Mitochondrial Membrane Potential | Increased Labeling | nih.gov |

| Live Cells | Decreased | researchgate.netnih.gov |

| Apoptotic Cells | Increased | researchgate.netnih.govcaymanchem.com |

Pharmacological and Therapeutic Research Avenues

Hypoxanthine (B114508) in Disease Pathogenesis and Biomarker Research

The concentration of hypoxanthine in bodily fluids can be a tell-tale sign of metabolic distress or specific disease states. Its central position in purine (B94841) metabolism places it at the crossroads of several pathological conditions, making it a subject of intense investigation for its role in disease development and as a potential biomarker.

Lesch-Nyhan Disease and Purine Metabolism Disorders

Lesch-Nyhan syndrome is a rare, X-linked recessive disorder caused by a deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). biosynth.comnih.gov This enzyme is vital for the purine salvage pathway, which recycles hypoxanthine and guanine (B1146940). nih.gov In the absence of functional HPRT, these purines are not effectively salvaged but are instead shunted towards degradation, leading to a massive overproduction of uric acid. biosynth.comaksci.com

A hallmark of Lesch-Nyhan syndrome is the significant accumulation of hypoxanthine, the primary substrate for the deficient HPRT enzyme. lgcstandards.com This accumulation is particularly pronounced in the urine and cerebrospinal fluid. lgcstandards.com The neurological and behavioral dysfunctions characteristic of the syndrome, including self-mutilating behaviors, are thought to be linked to these metabolic disturbances in the brain. biosynth.comlgcstandards.com The measurement of the urinary hypoxanthine-to-creatinine ratio has been proposed as a more reliable screening method for HPRT deficiency than the traditional urate-to-creatinine ratio. lgcstandards.com

Other purine metabolism disorders also involve disruptions in the pathways concerning hypoxanthine, underscoring the critical role of this compound in maintaining metabolic homeostasis.

Gout and Hyperuricemia (Indirectly via XO pathway)

Gout is a form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints, a direct consequence of elevated levels of uric acid in the blood (hyperuricemia). chemspider.comnih.gov The production of uric acid is the final step in the catabolism of purines in humans. nih.gov

The enzyme xanthine (B1682287) oxidoreductase (XOR) plays a pivotal role in this process, catalyzing the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid. sigmaaldrich.comrpicorp.com Therefore, the metabolic flux through hypoxanthine is a direct precursor to the formation of the compound at the heart of gout and hyperuricemia. chemspider.com

Therapeutic strategies for managing gout and hyperuricemia often target the xanthine oxidase pathway. rpicorp.com Inhibitors of this enzyme, such as allopurinol, work by preventing the conversion of hypoxanthine and xanthine into uric acid, thereby lowering its concentration in the blood. aksci.comrpicorp.com This intervention highlights the indirect but critical role of hypoxanthine in the pathogenesis of these conditions.

Inflammatory Bowel Diseases and Barrier Function

The intestinal epithelium forms a crucial barrier, and its dysfunction is a key feature of inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis. Recent research has identified hypoxanthine as a "checkpoint stress metabolite" that is critical for modulating energy in colonic epithelial cells and maintaining barrier function.

Studies have shown that intestinal epithelial cells can salvage hypoxanthine to generate ATP, the primary energy currency of the cell. This process is particularly important in the colon, which naturally exists in a state of low oxygen (physiologic hypoxia). Supplementation with hypoxanthine has been demonstrated to enhance epithelial barrier formation, promote wound healing, and increase intracellular ATP levels. Conversely, a loss of hypoxanthine during active inflammation in murine models of colitis correlates with the severity of the disease. Interestingly, lower levels of fecal hypoxanthine have been observed in patients with Irritable Bowel Syndrome (IBS), suggesting a potential role for purine starvation in the pathophysiology of this condition as well.

Red Blood Cell Storage Lesion and Transfusion Quality

The storage of red blood cells (RBCs) for transfusion is associated with a series of biochemical and morphological changes collectively known as the "storage lesion." This lesion can impair the function and survival of transfused RBCs. Hypoxanthine has emerged as a significant metabolic marker of the RBC storage lesion.

During refrigerated storage, ATP within the red blood cells breaks down, leading to an accumulation of hypoxanthine in both the cells and the surrounding supernatant. This accumulation is linked to oxidative stress. Importantly, elevated levels of hypoxanthine have been shown to negatively correlate with post-transfusion recovery of RBCs in both animal models and preliminary human studies. Storage of RBCs under hypoxic (low oxygen) conditions can ameliorate the accumulation of hypoxanthine, potentially by enhancing purine salvage pathways and reducing purine oxidation. This suggests that monitoring and potentially modulating hypoxanthine levels could be a strategy to improve the quality of stored blood for transfusions.

Cardiac Ischemia and Potential as a Cardiac Marker

Cardiac ischemia, a condition of reduced blood flow to the heart muscle, is a major cause of morbidity and mortality worldwide. A critical need exists for rapid and sensitive biomarkers to detect ischemia at its earliest stages. Hypoxanthine, as a byproduct of ATP catabolism, has been investigated as a potential early biomarker for acute cardiac ischemia.

During ischemic events, the lack of oxygen leads to a rapid breakdown of ATP in cardiac cells, resulting in the release and elevation of purine breakdown products, including hypoxanthine, in the plasma. Studies have proposed that elevated plasma concentrations of inosine (B1671953) and hypoxanthine could serve as sensitive indicators of acute cardiac ischemia within minutes of onset, potentially hours before the rise of established markers of cardiac necrosis like troponins. Research has demonstrated that patients with acute chest pain who later test positive for myocardial infarction have elevated levels of hypoxanthine before their troponin levels rise. This suggests that hypoxanthine measurement could be a valuable tool for the early diagnosis of cardiac ischemia.

Biomedical Applications and Drug Development

The integral role of hypoxanthine in various metabolic pathways has made it a molecule of interest for a range of biomedical applications and in the field of drug development. Its involvement in disease states has led to the exploration of systems for its sensitive detection, which could be developed into new diagnostic sensor devices.

Furthermore, the chemical structure of hypoxanthine serves as a versatile scaffold in drug design. biosynth.com For instance, a supramolecular salt of hypoxanthine with maleic acid has been investigated as a potential weight-loss drug, demonstrating an ability to promote the breakdown of fats. The development of labeled versions of hypoxanthine, such as Hypoxanthine-d4, is also crucial for its use as a tracer in pharmacokinetic and metabolic studies during drug development. The immunosuppressive drug azathioprine (B366305) is another example of a therapeutic agent that is metabolized to a derivative of hypoxanthine, highlighting the relevance of this purine in pharmacology.

Intermediate in Pharmaceutical Synthesis

The 1,2,3-triazole ring system is a valuable scaffold in the synthesis of complex pharmaceutical agents. mdpi.com The synthesis of derivatives of 1,2,3-triazoles has become more efficient, allowing for controlled production of specific isomers. mdpi.com The subject compound, with its various functional groups, can serve as a versatile intermediate for creating a diverse library of new chemical entities. The carboxylic acid group, for instance, can be readily converted into esters, amides, or other functional groups to modify the compound's pharmacokinetic and pharmacodynamic properties.

The synthesis of related triazole structures often involves multi-step processes. For example, the synthesis of some 1,2,3-triazole-substituted N-alkyl/aryl nitrone derivatives starts with the oxidation of a corresponding alcohol to an aldehyde, followed by reaction with an aniline (B41778) to form a Schiff's base, which is then reduced and further oxidized. bohrium.com Another common method for creating 1,2,4-triazoles involves the cyclization of thiosemicarbazides. researchgate.net The specific synthesis of 5-(4-bromophenyl)-1-(2-chloro-6-methylpyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid would likely involve a carefully designed synthetic route to assemble the substituted pyridine (B92270) and bromophenyl moieties onto the triazole-4-carboxylic acid core.

The utility of triazole derivatives as intermediates is highlighted in the production of various therapeutic agents, including those with applications in treating cardiovascular diseases and fungal infections. environmentclearance.nic.in The presence of reactive sites on the molecule allows for further chemical modifications, making it a valuable building block for drug discovery and development.

Development of HGPRTase Inhibitors as Antiviral and Anticancer Agents

Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) is a crucial enzyme in the purine salvage pathway of many organisms, including pathogenic protozoa and some viruses. The absence of this pathway in humans makes HGPRTase an attractive target for the development of selective inhibitors with potential as antiviral and antiparasitic agents. researchgate.net

Acyclic nucleoside phosphonates (ANPs) that contain a 6-oxopurine are known inhibitors of HGPRTase and have been shown to stop the growth of Plasmodium falciparum in cell cultures. researchgate.net Research into novel ANPs has included the incorporation of a 5-membered heterocycle, such as a triazole, between the acyclic linker and the nucleobase. researchgate.net In one study, a series of these compounds were synthesized and tested as inhibitors of human, P. falciparum, and P. vivax HGPRTases. researchgate.net Several of the synthesized compounds were found to be micromolar inhibitors of the parasitic enzymes without inhibiting the human counterpart, demonstrating selectivity. researchgate.net

Specifically, a triazole derivative was identified as the most potent in a series of 18 compounds, with K_i values of 2 and 1 µM for P. falciparum HGXPRT and P. vivax HGPRT, respectively. researchgate.net This highlights the potential of the triazole scaffold in designing selective HGPRTase inhibitors. While direct research on 5-(4-bromophenyl)-1-(2-chloro-6-methylpyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid as an HGPRTase inhibitor is not available, its structural similarity to other known inhibitors suggests it could be a candidate for such investigations.

The development of HGPRTase inhibitors extends to anticancer research as well. Some cancer cells are deficient in the de novo purine synthesis pathway and rely on the salvage pathway, making them susceptible to HGPRTase inhibition. Triazole derivatives have been explored for their anticancer properties, with some showing significant activity against various cancer cell lines. researchgate.netlongdom.org

Research into Anti-inflammatory Properties

The 1,2,3-triazole nucleus is a key feature in many compounds with demonstrated anti-inflammatory activity. tandfonline.com The mechanism of anti-inflammatory action for some triazole derivatives is believed to be through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of inflammatory mediators like prostaglandins. biomedpharmajournal.org

A study on newly synthesized 1,4-disubstituted 1H-1,2,3-triazole derivatives demonstrated significant anti-inflammatory effects in various animal models of inflammation. biomedpharmajournal.org One compound, at a dose of 100.0 mg/kg, showed high anti-inflammatory activity and was found to significantly increase the level of the anti-inflammatory cytokine IL-4 while decreasing the levels of pro-inflammatory cytokines IL-6 and TNF-α. biomedpharmajournal.org

Another research group synthesized a series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety and found that several of these compounds exhibited promising anti-inflammatory effects in microglial cells without significant toxicity. frontiersin.orgnih.gov These compounds effectively reduced the production of nitric oxide (NO) and decreased the transcription levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. frontiersin.orgnih.gov

The anti-inflammatory potential of triazole derivatives is further supported by studies on 1,2,3-triazole-substituted N-alkyl/aryl nitrone derivatives, where some compounds showed significant inhibition of IL-1β secretion, a key measure of anti-inflammatory activity. bohrium.com The diverse structures of triazole derivatives that exhibit anti-inflammatory properties suggest that the core triazole ring is a key pharmacophore for this activity. This makes 5-(4-bromophenyl)-1-(2-chloro-6-methylpyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid a compound of interest for future anti-inflammatory research.

Table 1: Anti-inflammatory Activity of Selected 1,2,3-Triazole Derivatives (This table is a representation of data found in the literature for related compounds and does not represent data for Pubchem_57350056)

| Compound Type | Model/Target | Key Findings | Reference |

|---|---|---|---|

| 1,4-disubstituted 1H-1,2,3-triazole | Formalin-induced paw edema | 78% anti-inflammatory activity | biomedpharmajournal.org |

| 1,4-disubstituted 1H-1,2,3-triazole | Carrageenan-induced paw edema | 77.4% anti-inflammatory activity | biomedpharmajournal.org |

| 1,4-disubstituted 1H-1,2,3-triazole | Serotonin-induced aseptic arthritis | 79.8% anti-inflammatory activity | biomedpharmajournal.org |

| 2H-1,4-benzoxazin-3(4H)-one with 1,2,3-triazole | LPS-induced BV-2 cells | Reduced NO production and pro-inflammatory cytokines | frontiersin.orgnih.gov |

| 1,2,3-triazole-substituted nitrones | THP-1 monocytes | Significant inhibition of IL-1β secretion | bohrium.com |

Potential in Weight-Loss Drug Development

The therapeutic applications of triazole derivatives are extensive, covering a wide range of pharmacological activities, including potential use in managing metabolic disorders. tandfonline.com While direct evidence linking 5-(4-bromophenyl)-1-(2-chloro-6-methylpyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid to weight-loss drug development is not currently available, the broad bioactivity of the triazole scaffold suggests this as a possible area of future investigation. tandfonline.com

The development of drugs for weight management often involves targeting enzymes and receptors that regulate appetite, energy expenditure, and adipogenesis. The diverse pharmacological profiles of triazole derivatives make them interesting candidates for screening in assays relevant to obesity and metabolic syndrome. For instance, some triazole derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, which is a therapeutic target for type 2 diabetes and could have implications for weight management. nih.gov

Given the established role of triazoles in a multitude of therapeutic areas, it is plausible that derivatives of 5-(4-bromophenyl)-1-(2-chloro-6-methylpyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid could be synthesized and evaluated for their effects on metabolic pathways relevant to weight control.

Analytical and Detection Methodologies in Hypoxanthine Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the analysis of hypoxanthine (B114508), enabling the separation of this and other related purine (B94841) metabolites from complex mixtures found in biological fluids like plasma, serum, and urine. researchgate.netresearchgate.netijcrcps.com These methods are prized for their reproducibility and the ability to perform simultaneous determination of multiple analytes in a single run. researchgate.netijcrcps.com

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely employed method for hypoxanthine quantification. researchgate.netspringermedizin.de This technique typically utilizes a reversed-phase column, most commonly a C18 column, for separation. researchgate.netmuni.cz Sample preparation often involves a deproteinization step, for instance, through centrifugal filtration, to remove interfering proteins from biological samples like plasma before analysis. researchgate.netmuni.cz

The separation is achieved by pumping a mobile phase through the column at a constant flow rate. The composition of the mobile phase is critical; it often consists of an aqueous buffer (such as acetate (B1210297) buffer or potassium phosphate) and an organic modifier like methanol (B129727) or acetonitrile. muni.cznih.gov Gradient elution, where the concentration of the organic modifier is varied over time, is frequently used to achieve optimal separation of hypoxanthine and other related compounds. researchgate.netmuni.cz Detection is accomplished by monitoring the column effluent with a UV detector at a wavelength where hypoxanthine exhibits strong absorbance, typically around 250 nm or 254 nm. muni.cztandfonline.com The method demonstrates excellent linearity over a defined concentration range and can achieve detection limits in the nanogram-per-milliliter range. researchgate.net

Table 1: Examples of HPLC-UV Methods for Hypoxanthine Detection

| Column Type | Mobile Phase | Flow Rate | Detection Wavelength | Sample Matrix | Reference |

| Monolithic C18 | 0.1% Trifluoroacetic acid (TFA) and Methanol (gradient) | 1.0 mL/min | Not Specified | Human Plasma | researchgate.net |

| Monolithic RP-18e | 25 mM Acetate buffer and Methanol (gradient) | 1.0 mL/min | 250 nm | Human Plasma | muni.cz |

| Reversed-Phase | 0.02 M KH2PO4 (pH 3.65) | 1.5 mL/min | 254 nm | Erythrocytes | tandfonline.com |

| Reversed-Phase | Isocratic | Not Specified | UV Detection | Serum | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced sensitivity and specificity, particularly in complex biological samples, liquid chromatography is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). researchgate.netspringermedizin.demdpi.com This powerful combination allows for the reliable quantification of hypoxanthine in various biofluids, including plasma, urine, and vitreous humor. nih.govresearchgate.nettandfonline.com LC-MS/MS is particularly valuable for its ability to distinguish target compounds from background interference, which is a common challenge in biological matrices. researchgate.netnih.gov

The LC component separates hypoxanthine from other sample constituents, after which the mass spectrometer ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). mdpi.com This provides a highly specific detection method. ijcrcps.com LC-MS/MS has been successfully applied to develop quantitative assays for hypoxanthine and other purine metabolites in rat plasma and human urine. researchgate.nettandfonline.com The technique's high sensitivity and short analysis times make it suitable for pharmacokinetic studies and for estimating the post-mortem interval by analyzing hypoxanthine levels in vitreous humor. springermedizin.denih.govresearchgate.net

Ion-Pair Reverse-Phase Chromatography

Standard reverse-phase HPLC can be challenging for highly polar molecules like hypoxanthine, which may exhibit poor retention on hydrophobic stationary phases. tandfonline.combitesizebio.com Ion-pair reverse-phase chromatography is a variation of HPLC that overcomes this limitation. nih.govnih.gov This technique involves adding an ion-pairing agent, such as tetrabutylammonium (B224687) phosphate, to the mobile phase. nih.govnih.gov

The ion-pairing agent contains a hydrophobic part that interacts with the stationary phase and a charged part that interacts with the charged analyte. bitesizebio.com This effectively neutralizes the charge on the polar hypoxanthine molecule, increasing its retention on the nonpolar C18 column. bitesizebio.comelementlabsolutions.com This method allows for the successful separation and simultaneous determination of hypoxanthine along with other nucleotides and their degradation products in a single, rapid analysis. nih.govnih.gov The separation of these compounds can often be achieved in less than 15 minutes. nih.govnih.gov

Electrochemical Biosensors

Electrochemical biosensors represent an alternative and rapidly advancing approach for hypoxanthine detection. mdpi.com These devices combine a biological recognition element, typically an enzyme, with an electrochemical transducer to convert the biological reaction into a measurable electrical signal. mdpi.com They are noted for their high sensitivity, specificity, simplicity, and potential for miniaturization and on-site analysis. mdpi.comresearchgate.netthescipub.com

Amperometric Biosensors for Hypoxanthine Detection

Amperometric biosensors are a prominent type of electrochemical sensor used for hypoxanthine analysis. mdpi.comnih.gov These sensors operate by applying a constant potential to a working electrode and measuring the resulting current generated by the oxidation or reduction of an electroactive species. tandfonline.comtandfonline.com In the context of hypoxanthine detection, the measured current is proportional to the concentration of hypoxanthine. tandfonline.com

The detection is often indirect, relying on the measurement of hydrogen peroxide (H₂O₂), a product of the enzymatic oxidation of hypoxanthine. mdpi.comtandfonline.com For example, a new amperometric biosensor was developed by immobilizing xanthine (B1682287) oxidase on a platinum electrode; the determination was based on the oxidation of the enzymatically liberated uric acid at a potential of +0.30V. nih.gov These sensors can exhibit a wide linear working range and low detection limits, making them suitable for applications like assessing fish freshness. nih.gov

Enzyme-Based Biosensors (e.g., Xanthine Oxidase on Electrodes)

The vast majority of hypoxanthine biosensors are enzyme-based, with xanthine oxidase (XOD) being the key biological component. mdpi.comthescipub.comtandfonline.com XOD is a metalloenzyme that catalyzes the oxidation of hypoxanthine to xanthine, and subsequently to uric acid. tandfonline.comfrontiersin.org This reaction consumes oxygen (O₂) and produces hydrogen peroxide (H₂O₂). mdpi.com

In a typical enzyme-based biosensor, XOD is immobilized onto the surface of an electrode. nih.govtandfonline.com Various immobilization techniques and materials are used, including entrapment in polymer films like polypyrrole-polyvinylsulphonate, covalent binding, or adsorption onto nanomaterials such as carbon nanotubes, graphene, or metallic nanoparticles to enhance sensor performance. nih.govresearchgate.netnih.govtandfonline.com The sensor then quantifies hypoxanthine by amperometrically measuring one of the reaction components: the production of H₂O₂ or uric acid, or the consumption of O₂. mdpi.com Some sensor designs also co-immobilize the enzyme uricase, which further breaks down uric acid, to improve the detection signal. mdpi.comtandfonline.com These biosensors have been shown to be highly sensitive, with rapid response times and good operational stability. researchgate.netthescipub.comtandfonline.com

Table 2: Examples of Enzyme-Based Biosensors for Hypoxanthine Detection

| Electrode Modification / Enzyme Immobilization Method | Enzyme(s) | Detection Principle | Linear Range | Detection Limit | Reference |

| Xanthine oxidase in polypyrrole-polyvinylsulphonate film on Pt electrode | Xanthine Oxidase | Oxidation of uric acid at +0.30V | 1.0x10⁻⁷ - 1.0x10⁻³ M | 1.0x10⁻⁷ M | nih.gov |

| Covalent binding with glutaraldehyde (B144438) on Nafion-coated Pt electrode | Xanthine Oxidase | Amperometric detection at +600mV | 2.0x10⁻⁶ - 1.85x10⁻⁴ M | Not Specified | researchgate.netthescipub.com |

| Layer-by-layer assembly on screen-printed carbon electrode | Xanthine Oxidase | Voltammetric detection of uric acid production | 5 - 50 µM | 4.40 µM | nih.gov |

| Immobilized on Iron (III) meso-tetraphenylporphyrin nanoparticles | Xanthine Oxidase | Amperometric detection of O₂ consumption | 2.0 µM - 0.34 mM | 1.0 µM | tandfonline.comtandfonline.com |

| Entrapment in polypyrrole-polyvinyl sulphonate film | Xanthine Oxidase & Uricase | Oxidation of H₂O₂ at +400mV | 2.5 - 10 µM & 25 - 100 µM | 2.5 µM | mdpi.comtandfonline.com |

Adsorptive Stripping Voltammetry for Trace Analysis

Adsorptive stripping voltammetry (AdSV) is a highly sensitive electrochemical technique used for the trace analysis of various organic and inorganic compounds. scirp.orgnih.govmdpi.com This method enhances detection limits by pre-concentrating the analyte onto the electrode surface through adsorption before the voltammetric measurement. mdpi.com

A specific AdSV method has been developed for the determination of hypoxanthine at submicromolar levels, particularly in the presence of copper ions. scirp.org The methodology is based on the controlled adsorptive accumulation of a hypoxanthine-copper complex at a thin-film mercury electrode. scirp.org This is followed by a fast linear scan voltammetry measurement of the adsorbed species. scirp.org The copper(I) in the adsorbed complex can be reduced to copper(0) using cathodic stripping voltammetry. scirp.org This electroanalytical approach offers advantages in terms of speed, sensitivity, and cost-effectiveness compared to spectrophotometry or HPLC. scirp.orgnih.gov

Optimal experimental conditions for this analysis have been identified to ensure sensitivity and reproducibility. scirp.org The response for the hypoxanthine-copper complex is linear over a concentration range of 10-60 parts per billion (ppb). scirp.org

Table 1: Optimal Conditions for Adsorptive Stripping Voltammetry of Hypoxanthine

| Parameter | Value/Condition | Source |

| Technique | Adsorptive Stripping Voltammetry (AdSV) | scirp.org |

| Working Electrode | Thin-film mercury electrode | scirp.org |

| Supporting Electrolyte | 1.0 × 10⁻³ mol·L⁻¹ NaOH solution | scirp.org |

| Accumulation Potential | -0.50 V | scirp.orgnih.gov |

| Scan Rate | 200 mV·s⁻¹ | scirp.orgnih.gov |

| Target Complex | Hypoxanthine-Copper | scirp.org |

Spectrophotometric and Chemiluminescence Assays

Spectrophotometric and chemiluminescence assays are widely used optical methods for quantifying hypoxanthine, often by monitoring the activity of enzymes involved in its metabolic pathway or the production of associated reactive oxygen species (ROS). mdpi.comjst.go.jpnih.govresearchgate.net

In Vitro Spectrophotometric Analysis for Enzyme Activity

The activity of xanthine oxidase (XO), a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, can be evaluated using in vitro spectrophotometric analysis. nih.govopastpublishers.comscispace.com This assay is fundamental for screening potential XO inhibitors. nih.govherbmedpharmacol.com The principle involves monitoring the formation of uric acid, which has a characteristic absorbance peak at approximately 295 nm. scispace.comherbmedpharmacol.com

The assay is typically conducted in a 96-well microplate. nih.gov A mixture containing a buffer, the test sample (potential inhibitor), and xanthine oxidase is pre-incubated. nih.gov The reaction is then initiated by adding the substrate, either hypoxanthine or xanthine. nih.gov The rate of uric acid production is measured by the change in absorbance over time. herbmedpharmacol.com

Table 2: Components of a Typical In Vitro Spectrophotometric Assay for Xanthine Oxidase Activity

| Component | Example Concentration/Condition | Purpose | Source |

| Buffer | 50 mM Potassium Phosphate (pH 7.8) | Maintain optimal pH for enzyme activity | nih.gov |

| Enzyme | 0.025 unit/mL Xanthine Oxidase | Catalyze the oxidation of hypoxanthine | nih.gov |

| Substrate | 0.15 mM Hypoxanthine | Substrate for xanthine oxidase | nih.gov |

| Incubation | 30 min at 37 °C | Allow for enzymatic reaction | nih.gov |

| Detection Wavelength | 295 nm | Measure uric acid formation | scispace.comherbmedpharmacol.com |

Chemiluminescence Assay for ROS Production

The enzymatic conversion of hypoxanthine by xanthine oxidase produces reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻). jst.go.jpnih.gov Chemiluminescence assays provide a highly sensitive method for detecting this ROS production. jst.go.jpresearchgate.net These assays utilize a chemiluminescent probe, such as luminol (B1675438) or L-012, which emits light upon reaction with ROS. jst.go.jpnih.govnih.gov

In a typical setup, a reaction mixture is prepared containing a buffer, a chelating agent like EDTA, the chemiluminescent probe, and xanthine oxidase. jst.go.jp The reaction is started by the addition of hypoxanthine, and the resulting light emission is measured with a luminometer. jst.go.jp The intensity of the chemiluminescence is proportional to the amount of ROS produced. jst.go.jp This assay is valuable for studying the effects of various compounds, such as XOR inhibitors, on XO-induced oxidative stress. jst.go.jp

Sample Preparation and Pre-Analytical Considerations in Biological Matrices

The accuracy of hypoxanthine measurement in biological samples is heavily dependent on proper sample handling and preparation. researchgate.netspringermedizin.de Pre-analytical variables can significantly alter the measured concentration, leading to erroneous interpretations. mdpi.comresearchgate.net This is particularly critical for viscous samples like vitreous humor and for blood samples where metabolic activity can continue post-collection. researchgate.netmdpi.com

Liquefaction of Viscous Biological Samples (e.g., Vitreous Humor)

Vitreous humor is an important biofluid for post-mortem analysis, partly because it is relatively isolated from the rapid changes that occur in blood after death. medscape.com However, its high viscosity, primarily due to hyaluronic acid, presents a challenge for automated analytical instruments. medscape.comresearchgate.net Therefore, a liquefaction step is necessary before analysis. nih.govresearchgate.net Several methods are employed to reduce the viscosity of vitreous humor samples. researchgate.netresearchgate.net

Enzymatic Digestion: The use of the enzyme hyaluronidase (B3051955) is an effective method to break down hyaluronic acid and liquefy the sample. medscape.comresearchgate.net

Heating: Incubating the vitreous sample at 100°C for 5 minutes followed by cooling is a simple alternative for reducing viscosity. medscape.com

Centrifugation: High-speed centrifugation can separate the liquid component from the more viscous elements. researchgate.netnih.gov

Sonication: Using an ultrasonic bath is another physical method to decrease sample viscosity. researchgate.netnih.gov

Dilution: While possible, dilution must be done cautiously as it can affect the accuracy of the final measurement. medscape.com

Impact of Pre-Analytical Treatments on Hypoxanthine Concentration

The choice of pre-analytical treatment can significantly impact the measured concentration of hypoxanthine, which is particularly crucial for applications like estimating the post-mortem interval (PMI). researchgate.netnih.gov Studies comparing different liquefaction methods for vitreous humor have revealed significant discrepancies. researchgate.netnih.gov

A study involving 105 vitreous humor samples found statistically significant differences in hypoxanthine concentrations when comparing enzymatic digestion to sonication, centrifugation, and heat treatment. nih.gov Enzymatic digestion and heat treatment, in particular, were associated with high variations in hypoxanthine determination. researchgate.netnih.gov Heat treatment is especially discouraged as hypoxanthine is heat-sensitive. sjsu.edu In contrast, sonication and centrifugation produced more moderate and similar results, suggesting they are more reliable methods for preparing vitreous humor for hypoxanthine analysis. researchgate.netnih.gov

In blood samples, delays in processing can also affect hypoxanthine levels. Hypoxanthine concentration increases in whole blood stored at room temperature before centrifugation. mdpi.com This is attributed to ongoing metabolic processes within blood cells. mdpi.com Therefore, immediate processing or placing samples on ice is recommended to ensure the stability of the metabolome. researchgate.net

Table 3: Comparison of Liquefaction Methods for Vitreous Humor and Their Impact on Hypoxanthine Measurement

| Method | Description | Impact on Hypoxanthine Concentration | Recommendation | Source |

| Enzymatic Digestion | Uses hyaluronidase to hydrolyze hyaluronic acid. | Causes high variation and statistically significant differences compared to other methods. | Not recommended due to high variability. | researchgate.netnih.gov |

| Heat Treatment | Heating at 100°C for 5 minutes. | Leads to high data dispersion and alters concentrations of heat-sensitive analytes like hypoxanthine. | Not recommended. | researchgate.netsjsu.edunih.gov |

| Centrifugation | Separates sample components by spinning at high speed. | Produces moderate and reproducible results. Considered a simple and less laborious method. | Recommended. | researchgate.netnih.govresearchgate.net |

| Sonication | Uses ultrasound to reduce viscosity. | Produces moderate and reproducible results, similar to centrifugation. | Recommended. | researchgate.netnih.gov |

Emerging Research Areas and Future Directions

Metabolomics Studies Involving Hypoxanthine (B114508)

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has provided a powerful lens through which to understand complex biological processes. Hypoxanthine has emerged as a key metabolite in studies investigating the intricate pathways of microbial communities.

Targeted Metabolomics for Biofilm Formation Pathways (e.g., Enterococcus faecalis)

Enterococcus faecalis is a bacterium known for its ability to form robust biofilms, which contribute to its virulence and resistance to antimicrobial agents. researchgate.net Recent metabolomics studies have been instrumental in dissecting the metabolic underpinnings of biofilm formation in this pathogen.

Targeted metabolomics analyses of strong versus weak biofilm-forming clinical isolates of E. faecalis have revealed significant differences in their metabolic profiles. nih.gov In strong biofilm producers, researchers have observed a notable upregulation of several metabolites, including hypoxanthine. researchgate.netnih.gov This upregulation points to the importance of specific metabolic pathways, such as purine (B94841) metabolism, in the establishment and maintenance of biofilms. researchgate.netnih.gov

The increased levels of hypoxanthine are associated with oxidative stress, a condition that has been shown to be a significant factor in E. faecalis biofilm formation. nih.gov The metabolic pathways implicated include the urea (B33335) cycle and aspartate metabolism, in addition to purine metabolism. researchgate.netnih.gov To validate these findings, studies have utilized targeted inhibitors. For instance, the use of glutathione (B108866) to counteract the effects of hypoxanthine has demonstrated inhibitory effects on E. faecalis biofilm formation. nih.gov These findings highlight hypoxanthine as a potential therapeutic target for disrupting biofilms and mitigating the infections they cause. nih.gov

| Metabolite | Observation in Strong Biofilm-Forming E. faecalis | Implicated Pathway | Reference |

| Hypoxanthine | Upregulated | Purine Metabolism, Oxidative Stress | researchgate.netnih.gov |

| Betaine | Upregulated | Purine Metabolism | researchgate.netnih.gov |

| Glycerophosphorylcholine | Upregulated | Purine Metabolism | researchgate.netnih.gov |

| Tyrosine | Upregulated | Purine Metabolism | researchgate.netnih.gov |

| Inosine (B1671953) | Upregulated | Purine Metabolism | researchgate.netnih.gov |

| Allantoin | Upregulated | Purine Metabolism | researchgate.netnih.gov |

| Citrulline | Upregulated | Urea Cycle | researchgate.netnih.gov |

Supramolecular Chemistry and Bioavailability Enhancement

The therapeutic potential of many compounds is often limited by their poor solubility and bioavailability. Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers innovative strategies to overcome these challenges. actascientific.com

Recent research has explored the use of supramolecular approaches to enhance the physicochemical properties of hypoxanthine. nih.govmdpi.com One such study focused on the formation of a novel supramolecular salt of hypoxanthine with maleic acid (HYP-MAL). nih.govmdpi.com The rationale behind this approach is that converting a drug molecule into a salt form can significantly improve its solubility and dissolution rate, which in turn can lead to enhanced bioavailability. mdpi.com

The characterization of the HYP-MAL salt demonstrated a significant improvement in solubility compared to pure hypoxanthine. nih.govresearchgate.net The equilibrium solubility of the salt in water was found to be approximately 2.4 times greater than that of hypoxanthine alone. nih.govresearchgate.net Furthermore, the dissolution rate of the HYP-MAL salt was 1.8 times that of hypoxanthine within the first 10 minutes. nih.govresearchgate.net This enhanced solubility and dissolution profile suggests a potential for increased bioavailability, which could be crucial for the development of future therapeutic applications of hypoxanthine and its derivatives. nih.govresearchgate.net

| Compound/System | Equilibrium Solubility in Water (vs. HYP) | Powder Dissolution Rate (0-10 min, vs. HYP) | Reference |

| Hypoxanthine (HYP) | 1x | 1x | nih.govresearchgate.net |

| Hypoxanthine-Maleic Acid Salt (HYP-MAL) | ~2.4x | 1.8x | nih.govresearchgate.net |

Advanced Drug Delivery Systems for Hypoxanthine-Related Compounds

Advanced drug delivery systems (DDS) are designed to improve the therapeutic efficacy of drugs by controlling their release, targeting specific sites in the body, and enhancing their stability. mdpi.comnih.gov While specific research on advanced DDS exclusively for hypoxanthine is not extensive, the principles of these systems are applicable to hypoxanthine-related compounds.

Modern DDS encompass a wide range of platforms, including nanoparticle-based systems (such as polymeric, lipidic, and inorganic nanoparticles), nanogels, hydrogels, and cyclodextrin (B1172386) inclusion complexes. nih.gov These systems offer numerous advantages over conventional formulations, such as improved drug solubility and bioavailability, sustained and controlled release, and the ability to target drugs to specific cells or tissues, thereby reducing systemic side effects. mdpi.comnih.gov

For instance, hydrogels and nanogels, with their high water content and biocompatibility, can encapsulate a variety of therapeutic agents, protecting them from degradation and controlling their release. mdpi.com Nanoparticles can be engineered to cross biological barriers and deliver their payload to intracellular targets. uu.se Given the challenges of solubility and bioavailability that can be associated with purine analogs, the application of these advanced delivery technologies could be a promising avenue for future research involving hypoxanthine and its derivatives.

Interdisciplinary Research in Food Science (Meat Quality and Safety)

The concentration of hypoxanthine in muscle tissue has been identified as a key indicator of the freshness of meat and fish. agscientific.commdpi.com This has led to significant interdisciplinary research at the intersection of chemistry, biology, and food science to develop reliable methods for monitoring food quality and safety.

After an animal's death, adenosine (B11128) triphosphate (ATP) in the muscle tissue begins to break down. aip.org This degradation process leads to the accumulation of several compounds, including hypoxanthine. mdpi.com The concentration of hypoxanthine increases as the meat ages and begins to spoil. mdpi.com Therefore, measuring the level of hypoxanthine can provide an objective assessment of meat freshness. aip.orgfood-safety.com

This principle has driven the development of innovative biosensors for the rapid and accurate detection of hypoxanthine in meat samples. aip.orgfood-safety.com These biosensors often utilize enzymes like xanthine (B1682287) oxidase immobilized on an electrode. agscientific.commdpi.com When the electrode comes into contact with a sample containing hypoxanthine, the enzyme catalyzes its oxidation, generating a measurable electrical signal. food-safety.com Recent advancements have included the use of nanomaterials, such as graphene and zinc oxide nanoparticles, to enhance the sensitivity and efficiency of these biosensors. aip.orgfood-safety.com One such sensor demonstrated over 98% accuracy in determining the freshness of pork. aip.org This technology offers a more rapid, portable, and cost-effective alternative to traditional methods for assessing meat quality, such as high-performance liquid chromatography. aip.orgfood-safety.com

| Indicator | Trend in Post-Mortem Muscle | Significance for Meat Quality | Reference |

| Adenosine Triphosphate (ATP) | Decreases | High levels indicate freshness | aip.org |

| Inosine Monophosphate (IMP) | Initially increases, then decreases | Contributes to the desirable "umami" taste of fresh meat | mdpi.comresearchgate.net |

| Hypoxanthine (Hx) | Increases | High levels indicate declining freshness and spoilage | agscientific.commdpi.commdpi.com |

| Xanthine (X) | Increases | High levels indicate advanced spoilage | agscientific.commdpi.com |

Q & A

Q. What steps mitigate bias when interpreting PubChem_57350056’s "People Also Ask" data for hypothesis generation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.